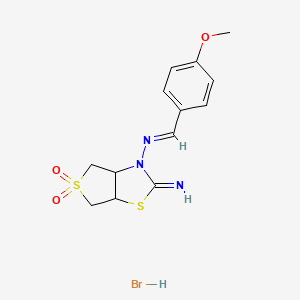
C13H16BrN3O3S2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C13H16BrN3O3S2 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate . This compound is characterized by its complex structure, which includes bromine, nitrogen, oxygen, and sulfur atoms. It has a molecular weight of 406.3 g/mol.
Vorbereitungsmethoden
The synthesis of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate involves several steps. One common method includes the reaction of 2-bromo-4-nitroaniline with diethyldithiocarbamic acid in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity .
Analyse Chemischer Reaktionen
2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and sodium hydroxide for substitution reactions . The major products formed from these reactions vary based on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate: has several applications in scientific research:
Chemistry: It is used in the study of biomolecule-ligand complexes and free energy calculations.
Biology: The compound is utilized in structure-based drug design and refinement of x-ray crystal complexes.
Industry: The compound is used in various industrial processes, including the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate: can be compared with other similar compounds, such as:
These compounds share some structural similarities but differ in their specific functional groups and applications. The uniqueness of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate lies in its combination of bromine, nitro, and dithiocarbamate groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H16BrN3O3S2 |
|---|---|
Molekulargewicht |
406.3 g/mol |
IUPAC-Name |
3-[(E)-(4-methoxyphenyl)methylideneamino]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine;hydrobromide |
InChI |
InChI=1S/C13H15N3O3S2.BrH/c1-19-10-4-2-9(3-5-10)6-15-16-11-7-21(17,18)8-12(11)20-13(16)14;/h2-6,11-12,14H,7-8H2,1H3;1H/b14-13?,15-6+; |
InChI-Schlüssel |
UEMUFQGXRYICDI-MVQTVNSSSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=N/N2C3CS(=O)(=O)CC3SC2=N.Br |
Kanonische SMILES |
COC1=CC=C(C=C1)C=NN2C3CS(=O)(=O)CC3SC2=N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid](/img/structure/B12621466.png)
![2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide](/img/structure/B12621473.png)
![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B12621478.png)
![Benzaldehyde, 5-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-](/img/structure/B12621489.png)
![2-iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12621490.png)
![1-Methyl-4-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12621507.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(naphthalen-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B12621514.png)
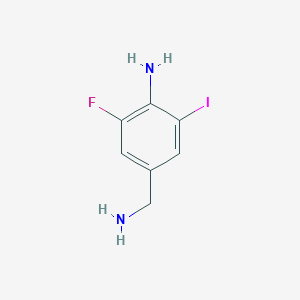
![4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-[2-(morpholin-4-yl)ethyl]butanamide](/img/structure/B12621522.png)
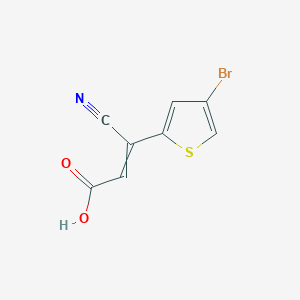
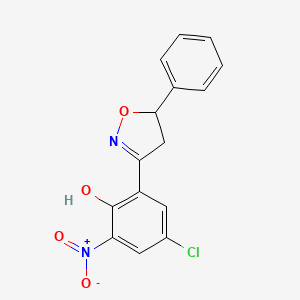
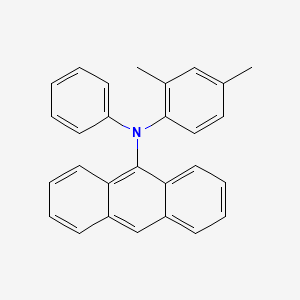
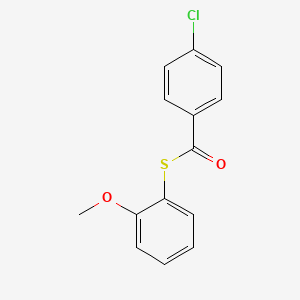
![2',4,4',5,6'-Pentamethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12621561.png)
